1-(pyridine-3-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
Description
This compound features a 1,4-diazepane core linked to a pyridine-3-carbonyl group and a [1,2,4]triazolo[4,3-b]pyridazine moiety. The diazepane ring provides conformational flexibility, while the triazolopyridazine group contributes to aromatic stacking and hydrogen-bonding interactions, making it a candidate for targeting proteins with hydrophobic or π-rich binding pockets. The pyridine-3-carbonyl substituent may enhance solubility and modulate electronic properties .
Properties
IUPAC Name |
pyridin-3-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c24-16(13-3-1-6-17-11-13)22-8-2-7-21(9-10-22)15-5-4-14-19-18-12-23(14)20-15/h1,3-6,11-12H,2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQARIVCNVBTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CN=CC=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Pyridine-3-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex organic compound notable for its multi-heterocyclic structure, which integrates a pyridine moiety with a triazolo-pyridazine framework and a diazepane ring. This structural diversity suggests potential for various biological activities, making it an interesting candidate for medicinal chemistry research.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₁₇N₇O
- Molecular Weight : 323.35 g/mol
- CAS Number : 2309190-61-0
The biological activity of this compound is primarily attributed to its ability to interact with several molecular targets within biological systems. Research indicates that compounds with similar structures may exhibit activities such as:
- Anticancer properties : By inhibiting specific protein kinases or enzymes involved in tumor progression.
- Antimicrobial effects : Through mechanisms that disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer activity of related compounds. For instance, derivatives of triazolo-pyridazine have shown significant inhibition of cancer cell proliferation in vitro. The compound's structure allows it to bind effectively to targets involved in cancer cell signaling pathways.
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Triazolo-pyridazine derivatives | Inhibition of cancer cell proliferation | |
| Diazepane derivatives | Potential therapeutic uses |
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could exhibit comparable effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Inhibition of Protein Kinases : A study on triazolo-pyridazine derivatives indicated that certain compounds could inhibit protein kinases associated with cancer progression. The IC50 values for some derivatives were reported in the low micromolar range, indicating strong inhibitory potential .
- Antimicrobial Screening : In a screening of a small chemical library using Caenorhabditis elegans, several compounds exhibited significant anthelmintic activity, which may parallel the effects observed in microbial assays .
- Safety and Toxicity Assessments : Toxicological evaluations are crucial for understanding the safety profile of new compounds. Preliminary assessments showed that some derivatives did not significantly alter liver enzyme levels in animal models, suggesting a favorable safety profile .
Scientific Research Applications
The biological activity of this compound is linked to its ability to interact with various molecular targets. Research indicates that compounds containing triazole and pyridazine moieties often exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : The presence of triazole rings has been associated with antifungal activity against pathogens like Candida albicans .
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Medicinal Chemistry Applications
1-(Pyridine-3-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane can be explored for various medicinal applications:
Antimicrobial Agents
The compound's structural features may enhance its efficacy as an antimicrobial agent. Studies on similar triazole derivatives have reported significant antibacterial and antifungal activities . The incorporation of the diazepane ring could potentially improve the pharmacokinetic profiles of these compounds.
Anticancer Drugs
Given the bioactivity associated with triazole derivatives in inhibiting cancer cell proliferation , this compound may serve as a lead structure for developing novel anticancer therapies. Its ability to target specific molecular pathways could be investigated further in preclinical studies.
Neurological Disorders
Triazole-containing compounds have been studied for their neuroprotective effects and potential use in treating conditions such as epilepsy and neurodegenerative diseases . The unique structure of this compound may provide insights into new treatments for these disorders.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of triazole-based compounds:
- Synthesis : A multi-step synthetic route has been developed for producing similar triazole derivatives, emphasizing controlled reaction conditions to achieve high yields and purity .
- Biological Evaluation : In vitro studies have shown that certain triazole derivatives exhibit potent antibacterial activity against drug-resistant strains . For instance, derivatives with specific substitutions on the triazole ring demonstrated enhanced efficacy compared to standard antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
Key Structural and Functional Differences
Substituent Effects on Solubility and Binding The target compound’s pyridine-3-carbonyl group may improve aqueous solubility compared to the 3,5-dimethyloxazole-4-carbonyl group in CAS 2380184-64-3, which is more lipophilic .
AZD5153 uses a bivalent triazolopyridazine-piperidine-piperazinone scaffold to achieve dual bromodomain binding, a feature absent in monovalent analogues like the target compound .
Biological Activity Trends AZD5153 demonstrates nanomolar potency against BET proteins (e.g., BRD4), attributed to its extended linker and methoxy-triazolopyridazine group, which optimizes hydrophobic interactions . Compounds with trifluoromethyl groups (e.g., CAS 2380059-08-3) show enhanced cell permeability but may trade off solubility for potency .
Q & A
Basic: What synthetic strategies are employed to prepare 1-(pyridine-3-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane?
Methodological Answer:
The synthesis typically involves modular steps:
- Intermediate Preparation : 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-24-0) is a key precursor, synthesized via cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate .
- Coupling Reactions : The diazepane scaffold is functionalized using Mitsunobu reactions (e.g., coupling pyridine-3-carboxylic acid to the diazepane nitrogen) .
- Substitution : Chlorine in 6-chloro-triazolopyridazine is replaced with the diazepane moiety under nucleophilic conditions (e.g., using NaH in DMF) .
Key Considerations : Purification via column chromatography and characterization by NMR/HPLC are critical for ensuring yield (>70%) and purity (>95%) .
Basic: How is structural integrity confirmed post-synthesis?
Methodological Answer:
- Spectroscopic Analysis : H/C NMR confirms regiochemistry (e.g., pyridine carbonyl peaks at δ ~8.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] = 378.15) .
- X-ray Crystallography : Used sparingly due to crystallinity challenges, but critical for resolving ambiguous stereochemistry (e.g., diazepane ring conformation) .
Advanced: How do modifications to the triazolopyridazine moiety influence biological activity?
Methodological Answer:
- Ester vs. Carboxylic Acid : Ester derivatives (R = Et) in triazolopyridazine enhance antiproliferative activity (IC < 1 µM in endothelial cells) compared to free acids, likely due to improved membrane permeability .
- Substituent Effects : Fluorine substitution at the pyridine ring (e.g., 3,5-difluoro) modulates electrostatic interactions with target proteins, as shown in SAR studies for BET inhibitors .
Experimental Design : Parallel synthesis of analogs followed by high-throughput screening (HTS) against cancer cell lines (e.g., HCT-116) is recommended .
Advanced: What in vitro/in vivo models evaluate its mechanism as a BET inhibitor?
Methodological Answer:
- In Vitro :
- In Vivo :
Advanced: How does the diazepane linker enhance binding avidity in bivalent BET inhibitors?
Methodological Answer:
- Bivalent Binding : The diazepane spacer enables simultaneous engagement of two bromodomains (BD1 and BD2) in BRD4, increasing avidity (K reduced 10-fold vs. monovalent analogs) .
- Linker Optimization : Molecular dynamics simulations guide spacer length adjustments (e.g., 4-6 atoms ideal for maintaining conformational flexibility) .
Basic: What analytical techniques are critical for characterization?
Methodological Answer:
- HPLC-PDA : Purity assessment (≥95% at 254 nm) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C) for storage stability .
- Elemental Analysis : Validates empirical formula (e.g., CHNO) .
Advanced: How to resolve contradictions between thrombin inhibition loss and antiproliferative gain?
Methodological Answer:
- Comparative Assays : Run parallel evaluations of benzamidine vs. triazolopyridazine derivatives:
- Thrombin Inhibition : Fluorogenic substrate assays (IC > 10 µM for triazolopyridazine vs. <1 µM for benzamidine) .
- Antiproliferative Activity : MTT assays show triazolopyridazine derivatives inhibit HUVEC proliferation (IC ~0.5 µM) due to kinase off-target effects .
- Structural Analysis : MD simulations identify steric clashes in thrombin’s active site when triazolopyridazine replaces benzamidine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
